2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one
Overview
Description
2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one is a complex organic compound that features a benzothiazole ring and a tetrahydrocarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one typically involves a multi-step process. One common method starts with the preparation of the benzothiazole ring, which can be synthesized from 2-aminobenzenethiol and an appropriate aldehyde or ketone under acidic conditions. The tetrahydrocarbazole moiety can be synthesized through a Pictet-Spengler reaction involving tryptamine and an aldehyde. The final step involves coupling these two intermediates through a thiol-ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring can interact with nucleic acids, potentially interfering with DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole ring but lacks the tetrahydrocarbazole moiety.
2-(4-((1H-benzimidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide: Contains a benzimidazole ring instead of a benzothiazole ring.
2-(4-Methoxyphenyl)-1H-benzimidazole: Similar in structure but with a benzimidazole ring and a methoxy group.
Uniqueness
2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one is unique due to the combination of the benzothiazole and tetrahydrocarbazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS2/c22-13-9-10-16-19(11-13)27-21(23-16)26-12-20(25)24-17-7-3-1-5-14(17)15-6-2-4-8-18(15)24/h1,3,5,7,9-11H,2,4,6,8,12,22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSIMICMFBCGAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC5=C(S4)C=C(C=C5)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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